![molecular formula C12H15N5O2 B2968750 1-(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxylic acid CAS No. 1144452-93-6](/img/structure/B2968750.png)
1-(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxylic acid” is a chemical compound with the molecular formula C12H15N5O2 . It is a complex organic molecule that contains several functional groups including a triazole ring, a pyridazine ring, and a carboxylic acid group .
Molecular Structure Analysis
The molecular structure of this compound is complex, with several functional groups. The molecule contains a triazole ring, a pyridazine ring, and a carboxylic acid group . The presence of these functional groups can significantly influence the compound’s reactivity and interactions with other molecules.Applications De Recherche Scientifique
Antihistaminic and Anti-inflammatory Activities
Research has highlighted the synthesis of eosinophil infiltration inhibitors with antihistaminic activity. Compounds derived from [1,2,4]triazolo and imidazo[1,2-b]pyridazine frameworks, when incorporating piperidine or piperazine with a benzhydryl group, exhibited both antihistaminic and anti-inflammatory effects. Specifically, certain derivatives demonstrated potent antihistaminic activity without central H(1) receptor blockade, alongside inhibiting eosinophil infiltration in animal models, suggesting potential therapeutic applications for atopic dermatitis and allergic rhinitis (Gyoten et al., 2003).
Antimicrobial Activity
A study on novel [1,2,4]triazolo[1,5-a]pyridine-9-carbonitrile derivatives revealed significant antimicrobial activity against various bacterial and fungal strains. These compounds, characterized by their structural novelty, have shown promise in combating microbial resistance, indicating their potential in developing new antimicrobial agents (Suresh, Lavanya, & Rao, 2016).
Antioxidant Properties
Research into the synthesis and evaluation of [1,2,4]triazolo and pyridotriazine derivatives has demonstrated notable antioxidant properties. These findings suggest that such compounds could play a role in managing oxidative stress-related conditions, further broadening the scope of their scientific application (Riyadh, 2011).
Anti-diabetic Potential
A series of triazolo-pyridazine-6-yl-substituted piperazines were synthesized and evaluated for their potential as anti-diabetic drugs through dipeptidyl peptidase-4 (DPP-4) inhibition. These compounds demonstrated significant DPP-4 inhibition, antioxidant, and insulinotropic activities, suggesting their utility in developing new treatments for diabetes (Bindu, Vijayalakshmi, & Manikandan, 2019).
Orientations Futures
The future directions for research on this compound could include further investigation into its synthesis, chemical reactions, and potential biological activities. For example, it could be interesting to explore its potential as an inhibitor of receptor tyrosine kinase c-Met . Additionally, further studies could investigate its physical and chemical properties, as well as its safety and hazards.
Propriétés
IUPAC Name |
1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5O2/c1-8-13-14-10-4-5-11(15-17(8)10)16-6-2-3-9(7-16)12(18)19/h4-5,9H,2-3,6-7H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRTBPGGXPZZXHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1N=C(C=C2)N3CCCC(C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-(1-aminoethyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one dihydrochloride](/img/structure/B2968667.png)

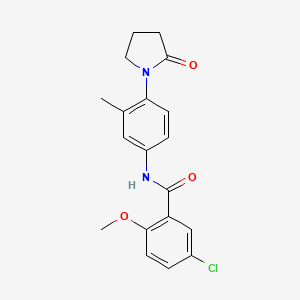


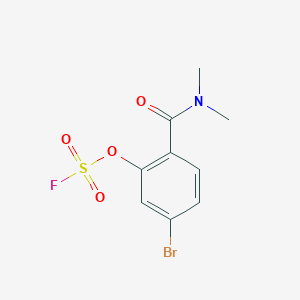
![5-[1-(3-methoxybenzoyl)piperidin-4-yl]-4-(4-methylbenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2968676.png)
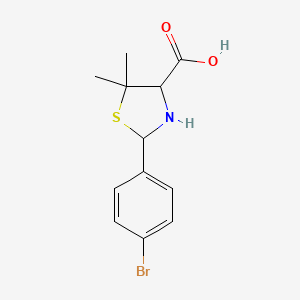
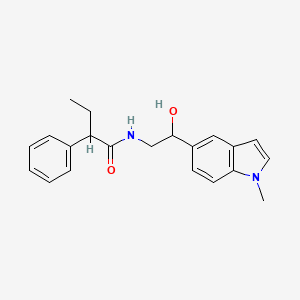
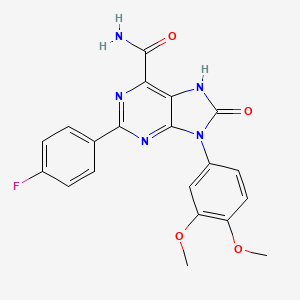
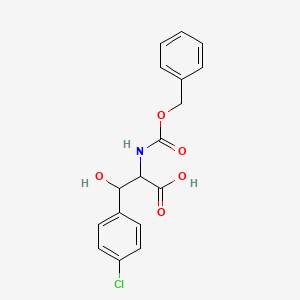
![N~6~-(2-chlorobenzyl)-N~4~-(4-ethoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2968682.png)
![5-chloro-6-oxo-1-[3-(trifluoromethyl)benzyl]-N-[3-(trifluoromethyl)phenyl]-1,6-dihydro-3-pyridinecarboxamide](/img/structure/B2968684.png)

